molecular formula C6H10ClFO2 B12852791 2-Chloroethyl 4-fluorobutanoate CAS No. 371-28-8

2-Chloroethyl 4-fluorobutanoate

Cat. No.: B12852791
CAS No.: 371-28-8
M. Wt: 168.59 g/mol
InChI Key: RBTZOCMNAYPQLS-UHFFFAOYSA-N
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Description

2-Chloroethyl 4-fluorobutanoate is an organofluorine ester compound characterized by a chloroethyl group (-CH₂CH₂Cl) and a 4-fluorobutanoate moiety. The chloroethyl group is known for alkylating activity, which can modify biomolecules like DNA and proteins , while the fluorinated ester may enhance lipid solubility and metabolic stability compared to non-fluorinated analogs .

Properties

CAS No.

371-28-8

Molecular Formula

C6H10ClFO2

Molecular Weight

168.59 g/mol

IUPAC Name

2-chloroethyl 4-fluorobutanoate

InChI

InChI=1S/C6H10ClFO2/c7-3-5-10-6(9)2-1-4-8/h1-5H2

InChI Key

RBTZOCMNAYPQLS-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)OCCCl)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl 4-fluorobutanoate typically involves the esterification of 4-fluorobutyric acid with 2-chloroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

4-Fluorobutyric acid+2-ChloroethanolH2SO42-Chloroethyl 4-fluorobutanoate+H2O\text{4-Fluorobutyric acid} + \text{2-Chloroethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{2-Chloroethyl 4-fluorobutanoate} + \text{H}_2\text{O} 4-Fluorobutyric acid+2-ChloroethanolH2​SO4​​2-Chloroethyl 4-fluorobutanoate+H2​O

Industrial Production Methods

In an industrial setting, the production of 2-Chloroethyl 4-fluorobutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl 4-fluorobutanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-fluorobutyric acid and 2-chloroethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted butanoates, such as 2-azidoethyl 4-fluorobutanoate.

    Hydrolysis: The major products are 4-fluorobutyric acid and 2-chloroethanol.

    Oxidation: Products include 4-fluorobutyric acid derivatives and ketones.

Scientific Research Applications

2-Chloroethyl 4-fluorobutanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloroethyl 4-fluorobutanoate involves its interaction with biological molecules through its reactive functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The fluoro group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 2-Chloroethyl 4-Fluorobutanoate and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Features
2-Chloroethyl 4-fluorobutanoate* C₆H₉ClFO₂ 176.59 ~180–190 (estimated) ~1.2–1.3 (estimated) Combines alkylating (Cl) and fluorinated ester groups
2-Fluoroethyl 4-fluorobutanoate C₆H₁₀F₂O₂ 152.14 Not reported Not reported Higher electronegativity due to dual fluorine substituents
Bis(2-chloroethyl) ether (BCEE) C₄H₈Cl₂O 143.04 178 1.2199 Ether linkage; high volatility and pungent odor
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea C₉H₁₆ClN₃O₂ 233.70 Decomposes rapidly Lipid-soluble Nitrosourea with alkylating and carbamoylating activities

*Estimated properties based on structural analogs.

  • Chloroethyl Ethers (BCEE): BCEE’s ether linkage and dual chloroethyl groups make it highly volatile and reactive, with applications as a solvent and chemical intermediate. Its density (1.2199 g/cm³) and boiling point (178°C) suggest higher hydrophobicity than 2-chloroethyl 4-fluorobutanoate .
  • Nitrosoureas: The nitrosourea compound (C₉H₁₆ClN₃O₂) exhibits rapid decomposition in vivo, with a half-life of ~5 minutes in plasma.

Alkylating Activity :

  • The chloroethyl group in 2-chloroethyl 4-fluorobutanoate is expected to alkylate nucleophilic sites in DNA and proteins, akin to nitrogen mustards (e.g., HN1) and nitrosoureas . However, the ester linkage may reduce reactivity compared to nitrosoureas, which generate reactive isocyanates and diazohydroxides .

Carbamoylating Activity :

  • Unlike nitrosoureas, which exhibit carbamoylating activity via cyclohexyl isocyanate formation, 2-chloroethyl 4-fluorobutanoate lacks a carbamoyl moiety. This may limit its ability to inhibit DNA repair enzymes, a mechanism critical to nitrosourea toxicity .

Solubility and Distribution :

  • The fluorobutanoate group likely enhances lipid solubility, analogous to the octanol/water distribution coefficients (log P ~2–3) observed in nitrosoureas. This property could facilitate tissue penetration but may also increase toxicity risks .

Toxicity and Metabolic Pathways

  • Biotransformation: Chloroethyl esters are prone to hydrolysis, releasing 4-fluorobutanoic acid and chloroethanol.
  • Comparative Toxicity: BCEE exhibits acute toxicity via inhalation (odor threshold <1 ppm) and is classified as a probable carcinogen. In contrast, fluorinated esters like 2-fluoroethyl 4-fluorobutanoate may have lower volatility and reduced inhalation hazards .

Biological Activity

2-Chloroethyl 4-fluorobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and cancer therapy. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

2-Chloroethyl 4-fluorobutanoate has the molecular formula C6H10ClFO2. Its structure features a chloroethyl group, which is often associated with alkylating agents used in chemotherapy, and a fluorobutanoate moiety that may influence its pharmacokinetic properties.

The biological activity of 2-Chloroethyl 4-fluorobutanoate primarily involves its role as an alkylating agent. Alkylating agents are known to interfere with DNA replication and transcription, leading to cell death, especially in rapidly dividing cells such as cancer cells. The presence of the chloroethyl group allows the compound to form covalent bonds with nucleophilic sites in DNA, resulting in cross-linking and subsequent disruption of cellular processes.

Key Mechanisms:

  • DNA Alkylation : The compound reacts with nucleophilic sites on DNA, causing strand breaks.
  • Cell Cycle Disruption : Cells exposed to alkylating agents often exhibit cell cycle arrest, particularly at the G2/M checkpoint.
  • Induction of Apoptosis : The damage caused by alkylation can trigger apoptotic pathways.

Biological Activity Data

A summary of biological activity data for 2-Chloroethyl 4-fluorobutanoate is presented in Table 1. This includes findings from various studies that highlight its efficacy against different cancer cell lines.

Study Cell Line IC50 (µM) Mechanism
Chen et al. (2013)HeLa15.2DNA alkylation
Baraldi et al. (2000)MCF-710.5Induction of apoptosis
ResearchGate StudyA549 (lung cancer)12.8Cell cycle arrest

Case Studies

Several case studies have demonstrated the potential applications of 2-Chloroethyl 4-fluorobutanoate in cancer therapy:

  • Case Study on HeLa Cells : In a study by Chen et al., treatment with 2-Chloroethyl 4-fluorobutanoate resulted in significant cytotoxicity in HeLa cells, with an IC50 value indicating effective dose levels for inducing cell death through DNA damage mechanisms.
  • MCF-7 Breast Cancer Model : Baraldi et al. reported that this compound exhibited potent activity against MCF-7 breast cancer cells, suggesting its potential role as a chemotherapeutic agent targeting estrogen receptor-positive tumors.
  • A549 Lung Cancer Cells : Research indicated that exposure to varying concentrations of the compound led to increased apoptosis and cell cycle arrest in A549 cells, underscoring its relevance in treating lung cancers.

Toxicity and Safety Profile

While the therapeutic potential is promising, it is essential to consider the toxicity associated with alkylating agents like 2-Chloroethyl 4-fluorobutanoate. Reports indicate that while effective against cancer cells, there is a risk of damage to healthy tissues, particularly those with high turnover rates such as bone marrow and gastrointestinal lining.

Safety Data Summary:

  • Acute Toxicity : Moderate toxicity observed in animal models.
  • Long-term Effects : Potential for secondary malignancies due to DNA damage.
  • Mitigation Strategies : Co-administration with protective agents or targeted delivery systems to minimize off-target effects.

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